molecular formula C20H32N2O2 B12706219 1,4-Bis(3'-morpholinopropyl-1'-yl-1')benzene CAS No. 7119-45-1

1,4-Bis(3'-morpholinopropyl-1'-yl-1')benzene

Cat. No.: B12706219
CAS No.: 7119-45-1
M. Wt: 332.5 g/mol
InChI Key: SKWQXGGBGFIPEI-UHFFFAOYSA-N
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Description

1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene is an organic compound characterized by the presence of two morpholine groups attached to a benzene ring via propyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene typically involves the reaction of 1,4-dibromobenzene with morpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by morpholine groups. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene can undergo various chemical reactions, including:

    Oxidation: The morpholine groups can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxides of the morpholine groups.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene depends on its specific application. In coordination chemistry, the morpholine groups can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic or electronic properties due to the interaction between the metal center and the ligand . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, leading to modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene is unique due to the presence of morpholine groups, which impart specific chemical reactivity and coordination properties. The propyl linkers provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Properties

CAS No.

7119-45-1

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

4-[3-[4-(3-morpholin-4-ylpropyl)phenyl]propyl]morpholine

InChI

InChI=1S/C20H32N2O2/c1(9-21-11-15-23-16-12-21)3-19-5-7-20(8-6-19)4-2-10-22-13-17-24-18-14-22/h5-8H,1-4,9-18H2

InChI Key

SKWQXGGBGFIPEI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)CCCN3CCOCC3

Origin of Product

United States

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